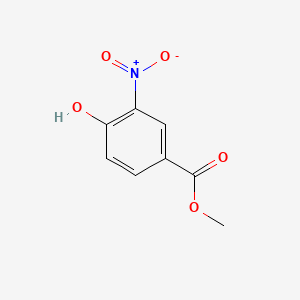

Methyl 4-hydroxy-3-nitrobenzoate

Description

Overview of the Chemical Compound's Significance in Scientific Disciplines

The significance of Methyl 4-hydroxy-3-nitrobenzoate in scientific research stems from its utility as a key intermediate in the synthesis of more complex molecules. The presence of the nitro and hydroxyl groups on the benzene (B151609) ring allows for a variety of chemical modifications. nist.gov The nitro group can be readily reduced to an amino group, opening pathways to a wide range of derivatives. nist.gov This reactivity is particularly valuable in the pharmaceutical industry, where it serves as a precursor for the synthesis of various medicinal compounds. nist.gov

Beyond pharmaceuticals, this compound is utilized in the development of dyes and liquid crystals. nist.gov Its aromatic core and functional groups contribute to the chromophoric and liquid crystalline properties of the resulting molecules. Furthermore, the study of its crystal structure provides valuable insights into intermolecular interactions, which is crucial for the rational design of new materials with specific solid-state properties. nih.gov

Historical Context of Research on this compound and Related Derivatives

The primary method for synthesizing this compound involves the nitration of methyl 4-hydroxybenzoate (B8730719). This electrophilic aromatic substitution reaction typically utilizes a mixture of concentrated nitric acid and sulfuric acid. orgsyn.org The directing effects of the hydroxyl and ester groups on the benzene ring guide the incoming nitro group to the position ortho to the hydroxyl group and meta to the ester group.

Historically, research on related nitrobenzoic acids has been significant. For instance, 3-nitrobenzoic acid has been a precursor for dyes, while 4-nitrobenzoic acid has been used in the synthesis of the anesthetic procaine. wikipedia.org The exploration of these and other derivatives has paved the way for the investigation and application of this compound in various fields.

Current State of Knowledge and Research Gaps Pertaining to this compound

The current body of knowledge on this compound is substantial, particularly concerning its synthesis and its role as a synthetic intermediate. Detailed spectroscopic and crystallographic data are available, providing a solid foundation for its characterization. nist.govnih.govnih.govrsc.orgresearchgate.netnist.gov

Despite this, there are several areas where further research could be beneficial. While its use as a precursor is well-documented, there is a continuous need for the development of more efficient and environmentally friendly synthetic routes to both the compound itself and its derivatives. This includes exploring greener solvents and catalysts for its nitration and subsequent transformations.

A significant research gap lies in the exploration of the full potential of its biological activity. While it is used as an intermediate in drug synthesis, the intrinsic biological properties of this compound and its simple derivatives are not extensively studied. A deeper understanding of its structure-activity relationships could lead to the discovery of new therapeutic applications.

Furthermore, the application of this compound in materials science is an area ripe for expansion. While its use in dyes and liquid crystals is known, its potential in other advanced materials, such as organic semiconductors or nonlinear optical materials, remains largely unexplored. Investigations into how its molecular structure can be tailored to achieve desired material properties would be a valuable contribution to the field.

Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nist.govsigmaaldrich.com |

| Molecular Formula | C₈H₇NO₅ | nist.govnist.govsigmaaldrich.com |

| Molecular Weight | 197.14 g/mol | nist.govnist.gov |

| CAS Number | 99-42-3 | nist.govnist.govsigmaaldrich.com |

| Physical Form | Off-white to yellow solid | sigmaaldrich.com |

| Melting Point | 78 °C | orgsyn.org |

| InChI Key | GNCWCTBHZCBXGL-UHFFFAOYSA-N | nist.govsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCWCTBHZCBXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059197 | |

| Record name | Benzoic acid, 4-hydroxy-3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-42-3 | |

| Record name | Methyl 4-hydroxy-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-hydroxy-3-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxy-3-nitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-3-nitro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-hydroxy-3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxy-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Methyl 4 Hydroxy 3 Nitrobenzoate

Established Synthetic Routes for Methyl 4-hydroxy-3-nitrobenzoate Production

Several well-documented methods exist for the synthesis of this compound, primarily involving either the nitration of a pre-existing ester or the esterification of a nitrated benzoic acid derivative.

Nitration of Methyl 4-hydroxybenzoate (B8730719)

A direct and efficient method for synthesizing this compound is the electrophilic nitration of Methyl 4-hydroxybenzoate. This process utilizes nitric acid to introduce a nitro group (-NO₂) onto the aromatic ring. The hydroxyl group at position 4 directs the incoming nitro group to the ortho position (position 3), facilitated by its electron-donating nature.

A patented process describes a method that yields highly pure this compound by reacting Methyl 4-hydroxybenzoate with nitric acid of a specific concentration range. google.com This approach is noted for its simplicity and high yield, avoiding the need for organic solvents and extensive purification steps. google.com

The reaction is typically carried out by gradually adding Methyl 4-hydroxybenzoate to nitric acid while maintaining a controlled temperature to manage the exothermic nature of the reaction. google.com Upon completion, the product is precipitated by adding water and can be isolated through filtration. google.com

Table 1: Reaction Conditions for the Nitration of Methyl 4-hydroxybenzoate

| Parameter | Value |

|---|---|

| Starting Material | Methyl 4-hydroxybenzoate |

| Reagent | Nitric Acid (30-62% strength) |

| Temperature | 0 to 60°C (preferably 20 to 30°C) |

| Solvent | None (process avoids organic solvents) |

| Yield | High, with product purity >99% |

Data sourced from US Patent 3,929,864. google.com

Esterification of 4-hydroxy-3-nitrobenzoic acid

An alternative synthetic pathway is the esterification of 4-hydroxy-3-nitrobenzoic acid. google.com The most common method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, yielding the methyl ester. The use of excess methanol helps to shift the equilibrium towards the product side. The final product is then isolated after neutralization of the acid catalyst and removal of excess solvent.

Table 2: General Conditions for Fischer-Speier Esterification

| Parameter | Description |

|---|---|

| Starting Material | 4-hydroxy-3-nitrobenzoic acid |

| Reagent | Methanol (in excess) |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or other strong acid |

| Temperature | Reflux |

| Work-up | Neutralization, extraction, and purification |

Alkylation of 4-hydroxy-3-nitrobenzoic acid with methylating agents

This compound can also be prepared through the simultaneous esterification of the carboxylic acid group and etherification of the phenolic hydroxyl group of 4-hydroxy-3-nitrobenzoic acid using a methylating agent. A key reagent for this purpose is dimethyl sulfate (B86663). google.com

In a process described in a US patent, 4-hydroxy-3-nitrobenzoic acid is treated with dimethyl sulfate in an aqueous solution in the presence of a base, such as potassium hydroxide (B78521). google.com The base deprotonates both the carboxylic acid and the phenolic hydroxyl group, forming the corresponding carboxylate and phenoxide ions. These anionic species then react with the dimethyl sulfate in a nucleophilic substitution reaction to form the methyl ester and the methoxy (B1213986) group, respectively. The pH of the reaction is maintained at a high level to ensure the deprotonation of both acidic protons. google.com This method can be used to produce methyl 4-methoxy-3-nitrobenzoate from 4-hydroxy-3-nitrobenzoic acid. google.com

Table 3: Alkylation of 4-hydroxy-3-nitrobenzoic acid

| Parameter | Value/Description |

|---|---|

| Starting Material | 4-hydroxy-3-nitrobenzoic acid |

| Methylating Agent | Dimethyl sulfate |

| Base | Potassium hydroxide |

| Solvent | Water |

| pH | Maintained at or above 11 |

| Temperature | ~40°C |

Data sourced from US Patent 5,424,479. google.com

Synthesis via Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) mediated nitration

Cerium (IV) ammonium nitrate (CAN) is a versatile oxidizing agent that can also be employed for the nitration of aromatic compounds. nih.govsigmaaldrich.com The reaction is typically carried out in an organic solvent, such as acetonitrile. nih.gov While the precise mechanism is subject to some debate, it is proposed that CAN facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile in nitration. nih.gov

The nitration of aromatic substrates like substituted benzenes with CAN shows good selectivity. nih.gov For phenolic compounds, the reaction conditions can be optimized to favor the introduction of a nitro group onto the aromatic ring. The use of CAN offers an alternative to the traditional mixed acid (sulfuric and nitric acid) method, sometimes providing milder reaction conditions.

Novel and Optimized Synthetic Approaches

Research continues to seek more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound.

Development of Environmentally Benign Synthetic Protocols

A significant advancement in the synthesis of this compound is the development of processes that minimize or eliminate the use of hazardous organic solvents. The nitration of Methyl 4-hydroxybenzoate in aqueous nitric acid, as described in US Patent 3,929,864, represents a move towards a greener synthetic route. google.com This process is not only more environmentally friendly but also simplifies the procedure and reduces costs associated with solvent purchase and disposal. google.com

High-Yield Synthesis Strategies

A prominent high-yield strategy for synthesizing this compound involves the nitration of methyl 4-hydroxybenzoate. smolecule.com This reaction is typically carried out using a nitrating mixture of concentrated sulfuric acid and nitric acid. smolecule.com To ensure selective nitration at the 3-position, adjacent to the hydroxyl group, and to minimize side reactions, the temperature is carefully controlled, often between 0°C and 30°C. The reaction mixture is typically stirred for about an hour to ensure completion. This method is advantageous as it starts from a readily available precursor and can be performed with common laboratory reagents. An analogous procedure for the nitration of methyl benzoate (B1203000) reports yields between 81-85%. orgsyn.org

| Synthesis Method | Reagents | Key Conditions | Reported Yield |

| Nitration of Methyl 4-hydroxybenzoate | Concentrated H₂SO₄, Concentrated HNO₃ | Temperature controlled at 0-30°C; 1-hour stirring | 81-85% (analogous reaction) orgsyn.org |

Chemical Reactivity and Transformation of this compound

The chemical behavior of this compound is dictated by its three functional groups: the nitro group, the hydroxyl group, and the methyl ester. These sites allow for a variety of chemical transformations, making the compound a versatile intermediate in the synthesis of more complex molecules, such as pharmaceuticals and dyes. smolecule.com

Reduction Reactions of the Nitro Group to an Amino Group

One of the most significant transformations of this compound is the reduction of its nitro group (-NO₂) to an amino group (-NH₂). This conversion yields methyl 3-amino-4-hydroxybenzoate, a key building block in various synthetic applications. The reduction can be accomplished through several methods, including catalytic hydrogenation and the use of chemical reducing agents.

Catalytic hydrogenation is a clean and efficient method for reducing the nitro group. The process typically involves reacting this compound with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). sciencemadness.org This method is known for its high efficiency and quantitative yields in similar reductions. sciencemadness.org The reaction can be carried out under mild conditions, for example, at pressures greater than 3 bar, which requires less catalyst. sciencemadness.org The reduction of other nitroarenes using a palladium catalyst has been shown to be effective, with high conversions and selectivities. researchgate.netnih.gov

Various chemical reducing agents can also effectively convert the nitro group to an amine.

Tin(II) Chloride (SnCl₂): Stannous chloride is a classic and reliable reagent for the reduction of aromatic nitro compounds. semanticscholar.org The reaction is typically performed in an acidic medium, such as ethanol (B145695) with concentrated hydrochloric acid. semanticscholar.org This method has been shown to proceed smoothly and quickly, providing the corresponding aniline (B41778) in high yield without affecting other functional groups like benzyl (B1604629) ethers or chlorides on the aromatic ring. semanticscholar.org

Sodium Dithionite (B78146) (Na₂S₂O₄): Also known as sodium hydrosulfite, sodium dithionite is an inexpensive and safe reducing agent for converting aromatic nitro compounds to anilines. organic-chemistry.org It is often used in an aqueous solution. organic-chemistry.org While effective for the reduction, care must be taken as some reaction conditions, particularly basic ones, could lead to the hydrolysis of the ester group, which would reduce the final yield of the desired product. sciencemadness.org The reagent's effectiveness is dependent on its quality, as it can degrade upon exposure to air. orgsyn.org

| Reducing Agent | Typical Conditions | Advantages | Potential Issues |

| Catalytic Hydrogenation (H₂/Pd) | H₂ gas, Palladium on carbon (Pd/C) catalyst, various pressures. sciencemadness.org | High efficiency, clean reaction, high yield. sciencemadness.org | Requires specialized pressure equipment. sciencemadness.org |

| Tin(II) Chloride (SnCl₂) | Acidic ethanol solution. semanticscholar.org | High yield, selective for the nitro group. semanticscholar.org | Generates tin-based waste products. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution. organic-chemistry.org | Inexpensive, safe. organic-chemistry.org | Potential for ester hydrolysis, reagent quality is crucial. sciencemadness.orgorgsyn.org |

Substitution Reactions of the Hydroxyl Group

The phenolic hydroxyl (-OH) group on the benzene (B151609) ring can undergo substitution reactions, most notably alkylation, to form ethers. thermofisher.comfishersci.no This modification alters the compound's properties and serves as a step in building more complex molecular structures.

While the prompt specifies esterification of the hydroxyl group, the primary substitution reaction documented for the hydroxyl group of this compound is alkylation (ether formation), not esterification. The compound itself is already a methyl ester. Alkylation involves converting the hydroxyl group into an alkoxy group. For instance, 4-alkoxy-3-nitrobenzoic acids are synthesized through the alkylation of this compound using corresponding n-alkylbromides in a solvent like 3-pentanone (B124093). thermofisher.comfishersci.nochemicalbook.com This reaction proceeds via nucleophilic substitution where the phenoxide, formed from the hydroxyl group, attacks the alkyl halide.

Conversely, the related process of esterification is central to the synthesis of the title compound from its corresponding carboxylic acid, 4-hydroxy-3-nitrobenzoic acid. This Fischer esterification is typically performed by reacting the acid with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). truman.edu

Etherification

The phenolic hydroxyl group of this compound is a prime site for etherification reactions, enabling the synthesis of a variety of alkoxy derivatives. Research has demonstrated that the alkylation of this compound can be effectively carried out using n-alkyl bromides. scbt.comfiveable.mechemicalbook.comfishersci.se This reaction is typically performed in a solvent such as 3-pentanone to yield the corresponding 4-alkoxy-3-nitrobenzoic acid derivatives. scbt.comfiveable.mechemicalbook.comfishersci.se

This transformation is significant as it modifies the solubility and electronic properties of the parent molecule, providing a pathway to new compounds with potentially altered biological or material properties. The general scheme for this reaction involves the deprotonation of the phenolic hydroxyl group by a base, followed by nucleophilic attack of the resulting phenoxide ion on the alkyl halide.

Table 1: Representative Etherification of this compound

| Reactant | Reagent | Solvent | Product |

|---|

Hydrolysis of the Ester Moiety

The methyl ester group in this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-hydroxy-3-nitrobenzoic acid. This reaction can be achieved under either acidic or basic conditions. mdpi.comacs.org

Basic hydrolysis, also known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. sigmaaldrich.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt during workup yields the final carboxylic acid product. sigmaaldrich.com

Acid-catalyzed hydrolysis involves heating the ester in the presence of a dilute mineral acid like hydrochloric acid or sulfuric acid. rsc.org The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. rsc.org

Studies on the hydrolysis of substituted methyl benzoates have shown that the rate of hydrolysis is significantly influenced by the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group present in this compound, increase the rate of base-catalyzed hydrolysis by stabilizing the transition state. researchgate.net For instance, the presence of a 4-nitro group can reduce the half-life of methyl benzoate hydrolysis from 1.8 years to 0.1 years at pH 8 and 10°C. researchgate.net

Table 2: Conditions for Hydrolysis of this compound

| Reaction Type | Reagents | Product |

|---|---|---|

| Basic Hydrolysis (Saponification) | NaOH(aq), Heat | 4-hydroxy-3-nitrobenzoic acid (sodium salt) |

Oxidation Reactions

The functional groups of this compound exhibit different susceptibilities to oxidation. While specific studies on the comprehensive oxidation of this particular molecule are not extensively detailed in the provided context, the reactivity can be inferred from related compounds. The phenolic ring is activated towards oxidation, and various methods exist for the oxidation of nitrophenols, which can lead to ring-opening or the formation of polymeric materials. mdpi.comacs.orgnih.gov The oxidation of nitrophenols can be achieved through electrochemical methods or with strong oxidizing agents. mdpi.comnih.gov In some cases, oxidation can lead to the introduction of additional hydroxyl groups on the aromatic ring. ncert.nic.in

The methyl ester and nitro groups are generally stable under mild oxidizing conditions. However, strong oxidizing agents can potentially lead to the degradation of the entire molecule. sciencemadness.org Safety data for the compound advises storing it away from strong oxidizing agents, which underscores its potential reactivity with such substances. scbt.comfishersci.se The oxidation of the aromatic ring is a complex process that can yield a variety of products depending on the oxidant and reaction conditions. For example, enzymatic oxidation of p-hydroxybenzoate can introduce another hydroxyl group to form 3,4-dihydroxybenzoate.

Exploration of Other Reactive Functional Group Transformations

Beyond etherification and hydrolysis, the most significant functional group transformation for this compound is the reduction of the nitro group. This reaction converts the nitro substituent into an amino group, yielding methyl 3-amino-4-hydroxybenzoate, a valuable synthetic intermediate. mdpi.comacs.org

This reduction can be accomplished using several methods:

Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), typically in a solvent like ethanol or methanol. mdpi.comacs.org

Metal-Acid Systems: A common laboratory method involves the use of a metal, such as tin (Sn) or iron (Fe), in an acidic medium like hydrochloric acid (HCl). mdpi.com

Other Reducing Agents: Tin(II) chloride (SnCl₂) in acidic conditions is also an effective reagent for this transformation. mdpi.comacs.org

The resulting amino compound is a key precursor for the synthesis of various heterocyclic compounds and other complex molecules. acs.org

Additionally, the hydroxyl group can potentially undergo nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents, further expanding the synthetic utility of this platform molecule. mdpi.comacs.org

Table 3: Common Reagents for the Reduction of the Nitro Group

| Reagent System | Product |

|---|---|

| H₂ / Pd-C | Methyl 3-amino-4-hydroxybenzoate |

| Sn / HCl | Methyl 3-amino-4-hydroxybenzoate |

| Fe / HCl or Acetic Acid | Methyl 3-amino-4-hydroxybenzoate |

Advanced Characterization and Spectroscopic Elucidation

Crystallographic Studies and Analysis of Solid-State Behavior

The solid-state architecture of methyl 4-hydroxy-3-nitrobenzoate has been elucidated through detailed crystallographic studies, revealing a complex network of intermolecular interactions that dictate its crystal packing and influence its material properties.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis of this compound reveals that it crystallizes in the triclinic space group P-1. rsc.orgnih.gov The asymmetric unit contains two unique molecules, designated as A and B, which are closely similar in conformation. rsc.orgnih.gov The nitro and methyl ester substituent groups are nearly coplanar with the benzene (B151609) rings in both molecules. nih.gov Specifically, the dihedral angles between the nitro group and the benzene ring are 6.1(6)° in molecule A and 6.2(7)° in molecule B. The corresponding dihedral angles for the methyl ester group are 10.5(3)° in molecule A and 10.4(2)° in molecule B. nih.gov

Key crystallographic data are summarized in the table below.

| Parameter | Value | Reference |

| Formula | C₈H₇NO₅ | rsc.orgnih.gov |

| Molecular Weight | 197.15 | rsc.orgnih.gov |

| Crystal System | Triclinic | rsc.orgnih.gov |

| Space Group | P-1 | rsc.orgnih.gov |

| a (Å) | 7.2831(15) | rsc.orgnih.gov |

| b (Å) | 10.522(2) | rsc.orgnih.gov |

| c (Å) | 11.410(2) | rsc.orgnih.gov |

| α (°) | 83.38(3) | rsc.orgnih.gov |

| β (°) | 80.83(3) | rsc.orgnih.gov |

| γ (°) | 82.02(3) | rsc.orgnih.gov |

| Volume (ų) | 851.0(3) | rsc.orgnih.gov |

| Z | 4 | rsc.orgnih.gov |

| Calculated Density (g/cm³) | 1.539 | rsc.orgnih.gov |

Crystal Packing and Intermolecular Interactions

A significant feature of the crystal packing is the presence of twelve distinct hydrogen bonding interactions. rsc.orgnih.gov Intramolecular O-H…O hydrogen bonds are observed in both unique molecules (A and B), forming planar S(6) rings. nih.gov These are complemented by a suite of intermolecular hydrogen bonds.

The molecules are linked by O-H…O and C-H…O hydrogen bonds, forming infinite stacked sheets parallel to the (101) plane. rsc.orgnih.gov Weak inversion-related C-H…O contacts contribute to the formation of dimers of both A and B molecules, creating R²₂(18) ring motifs. nih.gov

In addition to hydrogen bonding, π-stacking interactions play a crucial role in the crystal packing of this compound. rsc.orgnih.gov These interactions occur between the aromatic rings of adjacent molecules. The centroid-to-centroid distances for these interactions are 3.713(3) Å for the A molecules and 3.632(3) Å for the B molecules. nih.gov These π-stacking interactions, in conjunction with the hydrogen bonding networks, contribute to the formation of the observed sheet-like structure. rsc.orgnih.gov

Polymorphism and its Influence on Material Properties

While detailed studies on the polymorphism of this compound are not extensively reported in the reviewed literature, the phenomenon of polymorphism is known to occur in related compounds such as methyl 4-hydroxybenzoate (B8730719). For methyl 4-hydroxybenzoate, multiple polymorphic modifications have been identified, each crystallizing in the monoclinic crystal system but with different space groups and numbers of independent molecules in the asymmetric unit. The primary distinction between these polymorphs lies in the geometry of the one-dimensional chains formed through hydrogen bonding. This highlights the sensitivity of the crystal structure to subtle variations in intermolecular interactions, suggesting that polymorphism in this compound could be a possibility under different crystallization conditions, which would in turn influence its physical properties.

High-Resolution Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, both ¹H and ¹³C NMR are used to confirm the identity and purity of the compound.

¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound, the protons in the molecule give rise to distinct signals. The spectrum is characterized by signals from the aromatic protons and the methyl ester group. A sharp singlet appears for the three protons of the methoxy (B1213986) group (–OCH₃) at approximately δ 3.85 ppm. The aromatic region, typically between δ 7.23 and δ 8.39 ppm, displays signals for the three protons on the benzene ring. The proton at position 5 (H-5) is expected to appear as a doublet, coupled to H-6. The proton at H-6 will likely be a doublet of doublets, as it is coupled to both H-5 and H-2. The H-2 proton, being adjacent to the nitro group, is expected to be the most deshielded and appear as a doublet. The broad signal of the phenolic hydroxyl (–OH) proton can also be observed, though its chemical shift can vary depending on the solvent and concentration.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum, with a characteristic peak around 165.4 ppm. The six aromatic carbons will have signals in the range of approximately 115 to 160 ppm. The carbon attached to the hydroxyl group (C-4) and the nitro group (C-3) are significantly influenced by these substituents. The methoxy carbon (–OCH₃) will produce a signal at a higher field, typically around 52-53 ppm.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

FT-IR Spectroscopy The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad band is typically observed in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching of the aromatic ring is indicated by peaks around 3100 cm⁻¹. A strong, sharp absorption peak characteristic of the ester carbonyl (C=O) group stretching is prominent around 1720-1730 cm⁻¹. The presence of the nitro group (–NO₂) is confirmed by two strong absorptions: an asymmetric stretching band near 1520-1530 cm⁻¹ and a symmetric stretching band around 1340-1350 cm⁻¹. researchgate.netmdpi.com Vibrations corresponding to the C=C bonds of the aromatic ring appear in the 1400-1600 cm⁻¹ region, while C-O stretching vibrations are found in the 1200-1300 cm⁻¹ range. mdpi.com

Interactive Data Table: Key FT-IR Absorption Bands for this compound

FT-Raman Spectroscopy FT-Raman spectroscopy provides complementary information to FT-IR. While specific FT-Raman data for this compound is not widely published, the technique is valuable for observing symmetric vibrations. One would expect strong Raman signals for the symmetric nitro stretch and the aromatic ring breathing modes, which are often weak in the IR spectrum. The analysis of related nitrobenzoate compounds by Raman spectroscopy aids in understanding reaction kinetics and intermediates. researchgate.net

Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture. The molecular weight of this compound is 197.14 g/mol . mdpi.com

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z of 197. The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule would include the loss of the methoxy radical (·OCH₃) to yield a fragment at m/z 166. Another expected fragmentation is the loss of the entire methoxycarbonyl group (·COOCH₃), resulting in a peak at m/z 138. The loss of the nitro group (·NO₂) would lead to a fragment ion at m/z 151.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption is primarily due to π → π* transitions within the conjugated system of the benzene ring, which is extended by the carbonyl and nitro substituents. The presence of the nitroaromatic system typically results in a maximum absorption (λmax) in the range of 260–280 nm. researchgate.net

Interactive Data Table: UV-Visible Absorption Data for this compound

The exact position of the λmax can be influenced by the solvent used for the analysis due to solvatochromic effects. This spectroscopic property is particularly useful for quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations (Hartree-Fock, DFT)

Comprehensive quantum mechanical calculations, such as Hartree-Fock or Density Functional Theory (DFT), specifically detailing the optimized molecular geometry and vibrational spectra correlation for methyl 4-hydroxy-3-nitrobenzoate, are not extensively available in the reviewed scientific literature. While the synthesis of derivatives of this compound has involved DFT for computational analysis, the specific outputs for the parent molecule have not been reported. biorxiv.org

Optimized Molecular Geometry

Detailed data tables of computationally optimized bond lengths and angles for this compound are not available in published research.

Vibrational Spectra Correlation with Experimental Data

A comparative analysis of theoretical vibrational frequencies with experimental infrared (IR) and Raman spectra for this compound has not been reported in the available literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not found in the reviewed literature.

Chemical Quantum Parameters (Hardness, Chemical Potential, Electronegativity)

The calculation of chemical quantum parameters such as hardness, chemical potential, and electronegativity, which are derived from HOMO and LUMO energies, has not been documented for this compound.

Band Gap Energy (ΔE) Determination

The determination of the HOMO-LUMO band gap energy (ΔE) for this compound is not available in the current body of scientific publications.

Non-Covalent Interaction Analysis

The stability and crystalline structure of this compound are significantly influenced by a variety of non-covalent interactions. mdpi.com X-ray crystallographic analysis has been instrumental in elucidating these forces. mdpi.com The compound crystallizes in the triclinic space group P-1, with two unique molecules, A and B, in the asymmetric unit. mdpi.com These two molecules exhibit a high degree of similarity, with a root mean square deviation of 0.0193 Å between them. mdpi.com

The crystal structure is stabilized by an extensive network of hydrogen bonds and π-stacking interactions. mdpi.com Specifically, twelve hydrogen bonding interactions and two π-stacking interactions contribute to the formation of infinite stacked sheets parallel to the (101) plane. mdpi.com

Intramolecular hydrogen bonds are observed between the hydroxyl group and an oxygen atom of the nitro group in both unique molecules (O3A—H3A···O2A and O3B—H3B···O2B). mdpi.com The planarity of the molecules is maintained by these interactions, with the nitro and methyl ester substituents lying close to the plane of the benzene (B151609) rings. mdpi.com

The intermolecular forces include centrosymmetric dimers formed through π-π stacking interactions between the benzene rings of adjacent molecules. researchgate.net These interactions, along with weaker C-H···O interactions, further link the molecules into a stable, three-dimensional supramolecular assembly. mdpi.comresearchgate.net

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₈H₇NO₅ |

| Formula weight | 197.15 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 7.2831 (15) |

| b (Å) | 10.522 (2) |

| c (Å) | 11.410 (2) |

| α (°) | 83.38 (3) |

| β (°) | 80.83 (3) |

| γ (°) | 82.02 (3) |

| Volume (ų) | 851.0 (3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.539 |

| Data sourced from reference mdpi.com |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the concept of partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal. The resulting Hirshfeld surface provides a three-dimensional map of the close contacts between neighboring molecules.

In the case of this compound, a study by Fu et al. (2012) provides a detailed examination of its crystal structure and the non-covalent interactions that govern its packing. researchgate.net The compound crystallizes with two unique molecules, designated as A and B, in the asymmetric unit. researchgate.net These molecules are linked through an extensive network of hydrogen bonds and π-stacking interactions, forming infinite stacked sheets. researchgate.net

The Hirshfeld surface analysis reveals the dominant intermolecular contacts contributing to the stability of the crystal structure. The most significant of these are the O-H···O hydrogen bonds, which are crucial in the formation of the primary structural motifs. The analysis would typically quantify the percentage contribution of different types of contacts, such as H···H, O···H, C···H, and π-π stacking interactions, to the total Hirshfeld surface area. While the specific percentage breakdowns for this compound are not detailed in the available literature, the study by Fu et al. (2012) emphasizes the importance of both hydrogen bonding and π-π stacking in the crystal packing. researchgate.net The π-π stacking interactions occur between the aromatic rings of adjacent molecules, contributing to the formation of the layered structure. researchgate.net

Table 1: Summary of Key Intermolecular Interactions for this compound

| Interaction Type | Description | Reference |

| Hydrogen Bonding | Extensive network of O-H···O hydrogen bonds linking molecules. | researchgate.net |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | researchgate.net |

Mulliken Atomic Charge Analysis

Mulliken atomic charge analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. This analysis is based on the partitioning of the total electron population among the atoms of the molecule. The calculated charges can provide insights into the electronic distribution, reactivity, and electrostatic potential of the molecule.

A comprehensive Mulliken atomic charge analysis would require specific computational calculations, which have not been reported in the accessible literature for this particular compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule ligand with a protein target.

Derivatization Strategies and Functionalization of Methyl 4 Hydroxy 3 Nitrobenzoate

Synthesis of Novel Derivatives with Modified Functionalities

The chemical reactivity of methyl 4-hydroxy-3-nitrobenzoate at its hydroxyl and nitro groups, as well as the aromatic ring, provides a platform for the synthesis of numerous derivatives. cymitquimica.com These derivatization strategies aim to introduce new functional groups, thereby altering the molecule's physical, chemical, and biological properties.

One common approach is the alkylation of the phenolic hydroxyl group. cymitquimica.comfishersci.ca This reaction, often carried out using alkyl halides in the presence of a base, leads to the formation of ether derivatives. For instance, 4-alkoxy-3-nitrobenzoic acids have been synthesized by alkylating this compound with corresponding n-alkylbromides. fishersci.cafishersci.no Another example involves the reaction with 1-bromo-3-chloropropane (B140262) to produce methyl 3-(3-chloropropoxy)-4-methoxybenzoate, an intermediate in the synthesis of the targeted therapy drug gefitinib. mdpi.com

The nitro group can also be a site for modification, primarily through reduction to an amino group. This transformation is a key step in the synthesis of many biologically active compounds. For example, the reduction of the nitro group in a derivative of this compound is a crucial step in a novel synthesis of gefitinib. mdpi.com

Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions . While the existing substituents influence the position of new groups, further functionalization, such as additional nitration, can be achieved under specific conditions.

These derivatization reactions lead to a wide range of novel compounds with potentially enhanced or entirely new functionalities. The strategic selection of reagents and reaction conditions allows for the precise tuning of the final product's properties.

Strategies for Enhancing Solubility, Stability, or Biological Activity

Modifications to the core structure of this compound are often aimed at improving its physicochemical properties and biological efficacy. chemimpex.comsavemyexams.com Key strategies include enhancing solubility, increasing chemical stability, and boosting biological activity.

Enhancing Solubility: Poor solubility can be a significant hurdle in the development of bioactive molecules. The introduction of polar functional groups is a common strategy to increase aqueous solubility. For example, the fluorophenoxy group in Methyl 4-(4-fluorophenoxy)-3-nitrobenzoate contributes to improved solubility. chemimpex.com Additionally, the incorporation of moieties like polyethylene (B3416737) glycol (PEG) chains, a technique known as PEGylation, can enhance the water solubility and pharmacokinetic profile of peptide-based drugs. mdpi.com

Enhancing Stability: The chemical stability of a compound is crucial for its shelf-life and in vivo performance. Strategies to enhance stability often involve modifying chemically labile groups. For instance, in peptide-based pharmaceuticals, the peptide bonds are susceptible to enzymatic degradation. Replacing these bonds with more stable linkages, such as N-methylation of the peptide backbone, can confer resistance to proteases. mdpi.com While not directly a peptide, the principles of protecting functional groups from degradation are applicable to derivatives of this compound.

Enhancing Biological Activity: Derivatization can significantly impact the biological activity of a molecule. The introduction of specific pharmacophores or the modification of existing functional groups can lead to improved binding to biological targets. For example, the synthesis of hydrazone derivatives from 4-hydroxy-3-nitrobenzaldehyde (B41313) has been explored for their antimicrobial activities. vjs.ac.vn In another instance, the alkylation of methyl 3-hydroxy-4-methoxybenzoate is the initial step in a synthetic route to gefitinib, a potent anticancer agent. mdpi.com

Application of this compound in the Synthesis of Complex Molecules

This compound is a key building block in the synthesis of a variety of complex organic molecules with important industrial applications. Its utility spans the pharmaceutical, agrochemical, and materials science sectors.

Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure provides a scaffold for the construction of more complex drug molecules. A notable example is its use in the synthesis of gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy. mdpi.com The synthesis involves a multi-step process starting with the alkylation of a related hydroxy-nitrobenzoate derivative. mdpi.com Furthermore, derivatives of 4-hydroxy-3-nitrobenzoic acid are explored for their potential anti-inflammatory and analgesic properties. chemimpex.com

Agrochemical Development

In the field of agricultural chemistry, this compound and its derivatives are valuable intermediates for the development of agrochemicals, particularly herbicides. chemimpex.com For instance, Methyl 4-(4-fluorophenoxy)-3-nitrobenzoate is used in the synthesis of herbicides that can help manage weed populations and improve crop yields. chemimpex.com The specific arrangement of functional groups on the benzene (B151609) ring allows for the design of molecules that can selectively target pathways in plants. chemimpex.com

Dyes and Pigments

Historically and in contemporary applications, nitroaromatic compounds have been important in the dye and pigment industry. primescholars.com this compound can serve as a precursor for the synthesis of various dyes. The chromophoric nitro group and the auxochromic hydroxyl group are key features that can be modified to produce a range of colors. The synthesis of azo dyes, for example, often involves diazotization of an aromatic amine followed by coupling with an electron-rich species, a role that derivatives of this compound can fulfill after reduction of the nitro group. primescholars.comresearchgate.net

Liquid Crystals

The rigid, rod-like structure inherent in the benzene ring of this compound makes it a suitable core for the synthesis of liquid crystals. researchgate.net Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. By incorporating long alkyl chains and other specific functional groups onto the this compound framework, molecules with mesomorphic properties can be designed. The synthesis of such molecules often involves esterification and etherification reactions to attach different side groups to the central aromatic core. researchgate.net These modifications influence the molecular packing and transition temperatures between different liquid crystalline phases. researchgate.net

Mechanistic Studies of Methyl 4 Hydroxy 3 Nitrobenzoate in Chemical and Biological Systems

Mechanism of Nitro Group Bioreduction and Reactive Intermediate Formation

The biological activity of methyl 4-hydroxy-3-nitrobenzoate is intrinsically linked to the metabolic transformation of its nitro group. This process is primarily carried out by a class of flavin-containing enzymes known as nitroreductases, which are found in a wide range of bacteria and some eukaryotic organisms. oup.comoup.com These enzymes catalyze the reduction of the nitroaromatic ring system in a multi-step process that generates reactive intermediates. researchgate.net

The bioreduction is typically an NAD(P)H-dependent process. oup.com The mechanism follows a ping-pong bi-bi reaction pathway, involving two main half-reactions. ackerleylab.com First, the enzyme's flavin mononucleotide (FMN) cofactor is reduced by accepting a hydride from a nicotinamide (B372718) cofactor (NADH or NADPH). ebi.ac.uk Subsequently, the reduced FMN transfers electrons to the nitroaromatic substrate, in this case, this compound. ackerleylab.com

This electron transfer occurs in a stepwise manner, involving a total of six electrons to fully reduce the nitro group to an amine. The process generates highly reactive intermediates:

Nitroso Intermediate : The initial two-electron reduction of the nitro group (NO₂) yields a nitroso derivative (NO). This species is generally unstable and not typically observed as a final product. oup.comoup.com

N-hydroxylamino Intermediate : A further two-electron reduction of the nitroso group results in the formation of an N-hydroxylamino derivative (NHOH). oup.comebi.ac.uk This intermediate is often the key cytotoxic species, capable of reacting with cellular macromolecules. In many cases, the hydroxylamino derivative is the final product of the enzymatic reaction. oup.com

Amino Group : The final two-electron reduction converts the N-hydroxylamino group to a stable amino group (NH₂), yielding methyl 3-amino-4-hydroxybenzoate.

The oxygen-insensitive type I nitroreductases are primarily responsible for this two-electron reduction pathway, which avoids the formation of futile redox cycling associated with one-electron reducing (type II) enzymes. oup.comresearchgate.net The formation of these reactive intermediates, particularly the N-hydroxylamino species, is a critical step, as their subsequent reactions with biological targets like DNA and proteins are often responsible for the compound's biological effects. researchgate.netebi.ac.uk

Enzyme and Receptor Interaction Studies

The interaction of this compound with enzymes is central to its mechanism of action and is largely governed by non-covalent forces. While specific interaction studies on this particular molecule are limited, the general principles of how nitroaromatic compounds bind to bacterial nitroreductases are well-understood. These enzymes feature an active site where the substrate binds in proximity to the FMN cofactor. ebi.ac.uk The binding is facilitated by the enzyme's ability to accommodate various substituted nitroaromatics. ebi.ac.uk

Crystal structure analysis of this compound reveals key features that dictate its potential interactions with biological receptors. The molecule crystallizes with two unique conformations in the asymmetric unit, linked by extensive hydrogen bonding and π-stacking interactions. nih.gov The phenolic hydroxyl group and the oxygen atoms of the nitro and ester groups are critical for forming these hydrogen bonds. nih.gov These same forces are crucial for the specific binding of molecules within the active sites of enzymes and receptors.

The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the oxygens of the nitro group act as hydrogen bond acceptors. nih.gov These interactions help to orient the molecule correctly within a binding pocket. Furthermore, π-stacking interactions between the aromatic ring of the compound and aromatic amino acid residues (like tyrosine or phenylalanine) in a protein's active site can significantly contribute to the binding affinity. nih.gov

Influence of Functional Groups on Chemical Reactivity and Biological Response

The chemical personality and biological activity of this compound are a direct consequence of the interplay between its three functional groups: the nitro group, the hydroxyl group, and the methyl ester.

Nitro Group (-NO₂) : As a potent electron-withdrawing group, the nitro group exerts a strong influence on the aromatic ring through both inductive and resonance effects. nih.govwikipedia.org This electron withdrawal deactivates the benzene (B151609) ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org Crucially, it makes the nitro group itself susceptible to bioreduction, as detailed in section 6.1, which is a key step in activating the molecule to exert biological effects. researchgate.netackerleylab.com The presence of the nitro group is also responsible for the acidic nature of protons on adjacent carbons, although none are present in this specific structure. wikipedia.org

Hydroxyl Group (-OH) : The phenolic hydroxyl group is a hydrogen bond donor and a weak acid. Its presence significantly influences the molecule's solubility and its ability to interact with biological targets through hydrogen bonding. nih.gov The electron-withdrawing nitro group positioned ortho to the hydroxyl group increases its acidity (lowers its pKa) compared to phenol (B47542) itself.

Methyl Ester Group (-COOCH₃) : The methyl ester group is also electron-withdrawing, further influencing the electron density of the aromatic ring. issr.edu.kh It provides an additional site for hydrogen bonding via its carbonyl oxygen. nih.gov Biologically and chemically, the ester is a key reactive site for hydrolysis, which can release the corresponding carboxylic acid, 4-hydroxy-3-nitrobenzoic acid. This transformation can alter the molecule's solubility, transport properties, and interaction with biological targets.

The combination of these groups results in a molecule that can be metabolically activated (via the nitro group), can specifically bind to targets (via the hydroxyl and ester groups), and can be chemically modified through hydrolysis. ackerleylab.com

Studies on Phenolic pKa Perturbations and Catalytic Roles

The acidity of the phenolic hydroxyl group in this compound is significantly influenced by the other substituents on the benzene ring. The pKa of this proton is a critical parameter as it determines the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with receptors.

The presence of two electron-withdrawing groups, the nitro group and the methyl ester, ortho and para to the hydroxyl group, respectively, increases the acidity of the phenolic proton compared to unsubstituted phenol (pKa ≈ 10). These groups help to stabilize the resulting phenoxide anion through delocalization of the negative charge. A predicted pKa value for the phenolic proton of this compound is approximately 5.38, indicating it is a considerably stronger acid than phenol. chemicalbook.com

Predicted pKa of Phenolic Group

| Compound | Predicted pKa |

|---|---|

| This compound | 5.38 ± 0.14 |

Data sourced from ChemicalBook. chemicalbook.com

While there are no direct studies outlining a catalytic role for this compound itself, its functional groups can participate in catalytic processes. The deprotonated phenoxide form is a better nucleophile than the neutral hydroxyl group. The molecule's ability to participate in hydrogen bonding and its specific electronic properties could allow it to act as a co-factor or a substrate in various enzymatic reactions, such as those catalyzed by hydroxylases or other modifying enzymes. issr.edu.kh

Hydrolysis Mechanisms and Environmental pH Effects

The methyl ester functional group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield methanol (B129727) and 4-hydroxy-3-nitrobenzoic acid. This reaction can occur under both acidic and basic conditions, and its rate is highly dependent on the environmental pH.

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as a leaving group. A final, rapid acid-base reaction between the carboxylic acid and the strong base methoxide results in the formation of the carboxylate salt and methanol. This process is effectively irreversible because the final carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol. msu.edu

Mechanism Steps:

Nucleophilic attack by OH⁻ on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Expulsion of the methoxide leaving group to form the carboxylic acid.

Deprotonation of the carboxylic acid by methoxide to form the carboxylate salt.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen by an acid (e.g., H₃O⁺). This protonation makes the carbonyl carbon much more electrophilic. A weak nucleophile, such as a water molecule, can then attack the carbonyl carbon. Following a proton transfer, methanol is eliminated as a neutral molecule, and deprotonation of the resulting carbonyl yields the final carboxylic acid product. This mechanism is fully reversible.

The rate of hydrolysis is slowest at neutral pH and increases at both acidic and basic pH values. Therefore, the stability of this compound in an aqueous environment is significantly affected by pH, with the compound degrading more rapidly in strongly acidic or alkaline solutions.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of Methyl 4-hydroxy-3-nitrobenzoate from complex mixtures. Its high resolving power allows for the separation of the main compound from its isomers and potential impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. Reversed-phase (RP) HPLC is particularly common for this purpose. A typical RP-HPLC method utilizes a non-polar stationary phase (like a C18 column) and a polar mobile phase.

One established method employs a mobile phase consisting of acetonitrile, water, and an acidifier like phosphoric acid. The addition of an acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention time stability. For applications requiring mass spectrometry (MS) detection, volatile acids such as formic acid are used instead of phosphoric acid to ensure compatibility with the MS interface. This HPLC method is robust and can be adapted for various applications, including the isolation of impurities through preparative separation and pharmacokinetic studies.

Table 1: Example HPLC Method Parameters

| Parameter | Condition |

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Notes | Phosphoric acid can be replaced with formic acid for MS compatibility. |

This interactive table summarizes typical conditions for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for purity assessment. amazonaws.com In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.

While detailed operational parameters for a standardized GC-MS method are not extensively documented in readily available literature, the mass spectrometric fragmentation pattern is a key identifier. The electron ionization (EI) mass spectrum of this compound would show a characteristic molecular ion peak and specific fragment ions that are unique to its structure, allowing for unambiguous identification. amazonaws.com For instance, supporting data from chemical syntheses often includes GC-MS results to confirm the identity of the target compound. amazonaws.com

Table 2: Key Mass Spectrometry Data for this compound

| Feature | Description |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Identification | Based on mass-to-charge ratio (m/z) and relative intensity of the molecular ion and fragment peaks. |

| Purity Assay | GC can be used to determine the purity percentage of the compound. chem960.com |

This interactive table highlights the role of GC-MS in the identification and purity assessment of this compound.

Spectroscopic Detection Methods

Spectroscopic methods are invaluable for the structural elucidation and quantification of this compound. These techniques are based on the interaction of the molecule with electromagnetic radiation.

UV-Vis spectrophotometry is a straightforward and accessible method for the quantitative analysis of compounds containing chromophores. The structure of this compound, which includes a benzene (B151609) ring substituted with a nitro group and a hydroxyl group, contains a chromophoric system that absorbs light in the ultraviolet-visible region. This absorption is directly proportional to the concentration of the compound in a solution, which forms the basis of quantification. While specific absorption maxima (λmax) for this compound are not detailed in the available search results, the technique is fundamentally applicable for its analysis.

Development of Novel Analytical Methods for Research Applications

The field of analytical chemistry is continually evolving, with a drive to develop methods that offer higher sensitivity, specificity, and throughput. For nitro-aromatic compounds like this compound, research is moving towards more advanced hyphenated techniques.

There is a significant trend in the pharmaceutical industry to develop highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of trace-level impurities, including those with nitro functional groups. nih.govrsc.org Research into the analysis of nitrosamine (B1359907) and nitrofuran impurities, for example, has led to the development of sophisticated methods capable of detection at parts-per-billion (ppb) levels. nih.govvliz.be These methodologies often involve advanced sample preparation techniques, such as disposable pipette extraction (DPX), to enhance recovery and reduce solvent consumption. rsc.org

While these methods have not been specifically reported for this compound in the provided context, they represent the forefront of analytical research for related chemical classes. The application of such ultra-sensitive techniques could be a future direction for research involving this compound, particularly for metabolism studies or the detection of trace impurities in complex matrices. The development of a UPLC-MS/MS method has been noted as a new and sensitive approach for related compounds. chem960.com

Emerging Research Directions and Future Perspectives

Exploration of Advanced Applications in Materials Science

The unique molecular structure of Methyl 4-hydroxy-3-nitrobenzoate, featuring reactive hydroxyl and nitro groups alongside a methyl ester, makes it a valuable precursor in the synthesis of new materials. smolecule.com Researchers are actively investigating its use in the development of polymers, dyes, and liquid crystals. smolecule.com The presence of these functional groups allows for a variety of chemical modifications, opening pathways to novel materials with tailored properties. smolecule.com

One area of interest is its role as a building block for functional polymers. The hydroxyl and nitro groups can be chemically altered to introduce specific functionalities, leading to polymers with applications in diverse fields. For instance, the alkylation of the hydroxyl group has been shown to produce 4-alkoxy-3-nitrobenzoic acids, which are precursors for various other compounds. fishersci.cachemicalbook.com

Further Investigation into Biological Activity Mechanisms

The biological activities of this compound are a subject of ongoing research. The compound's functional groups are believed to be key to its potential antimicrobial and anti-inflammatory properties. The nitro group can be reduced to form reactive intermediates that may interact with biological molecules, while the hydroxyl group can participate in hydrogen bonding, influencing interactions with biomolecules. smolecule.com Hydrolysis of the ester group can release the active acidic form, which may have its own set of molecular targets.

Future research will likely focus on elucidating the precise mechanisms by which this compound exerts its biological effects. This could involve studies on its interaction with specific enzymes or cellular pathways. A deeper understanding of these mechanisms is crucial for any potential therapeutic applications.

Integration with Modern Synthetic Chemistry Techniques

Chemists are exploring more efficient and selective methods for synthesizing this compound and its derivatives. Traditional synthesis often involves the nitration of methyl 4-hydroxybenzoate (B8730719) using a mixture of concentrated nitric and sulfuric acids. While effective, this method can sometimes lead to the formation of unwanted byproducts. orgsyn.org

Modern synthetic techniques such as flow chemistry and catalysis are being investigated to improve reaction control, increase yields, and enhance safety. Flow chemistry, in particular, offers precise control over reaction parameters like temperature and mixing, which can lead to cleaner reactions and higher purity products. The development of novel catalytic systems could also enable more selective transformations of the functional groups present in the molecule.

Computational Design and Prediction of Novel Derivatives

Computational chemistry is becoming an invaluable tool in the exploration of new molecules based on the this compound scaffold. Techniques like Density Functional Theory (DFT) and molecular docking allow researchers to predict the properties and potential biological activities of novel derivatives before they are synthesized in the lab.

These computational studies can help in designing molecules with enhanced properties, such as stronger binding to a biological target or improved material characteristics. By simulating interactions at the molecular level, scientists can prioritize the synthesis of the most promising candidates, saving time and resources.

Sustainable Synthesis and Green Chemistry Approaches

In line with the growing emphasis on environmentally friendly chemical processes, research is underway to develop "green" synthesis routes for this compound. These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.

One promising avenue is the use of biocatalysis, which employs enzymes to carry out chemical transformations. nih.gov Enzymes operate under mild conditions and can exhibit high selectivity, offering a more sustainable alternative to traditional chemical methods. nih.gov Another approach involves indirect electrosynthesis, which has been explored for the synthesis of related nitrobenzoic acids and offers a potentially cleaner production method. google.com The development of such green methodologies is crucial for the long-term, environmentally responsible production of this important chemical intermediate.

Q & A

Q. What are the regioselective synthesis methods for Methyl 4-hydroxy-3-nitrobenzoate, and how can reaction conditions influence product purity?

this compound can be synthesized via nitration or electrophilic substitution. A regioselective method using cerium(IV) ammonium nitrate (CAN) yields the ortho-nitro product efficiently. For example, nitration of methyl 4-hydroxybenzoate with CAN in acetic acid at 0–5°C produces the compound with a melting point of 76–77°C (lit. 76–78°C) . Purity is ensured by monitoring via TLC and recrystallization from ethanol. NMR analysis (¹H and ¹³C) confirms regioselectivity, with characteristic peaks at δ 3.85 (s, OCH₃), 7.23–8.39 (aromatic protons), and 165.4 ppm (ester carbonyl) .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

- Spectroscopy : ¹H NMR in DMSO-d₆ reveals the aromatic proton splitting pattern (e.g., dd at J = 8.7 Hz and 1.7 Hz) due to nitro and ester group electronic effects. IR spectroscopy identifies O–H (∼3200 cm⁻¹), nitro (∼1520 cm⁻¹), and ester (∼1720 cm⁻¹) stretches .

- Crystallography : SHELX software (e.g., SHELXL) refines crystal structures using X-ray diffraction data. Hydrogen bonding networks (e.g., O–H···O) can be visualized with ORTEP-III, aiding in understanding packing motifs .

Q. What are the standard protocols for reducing the nitro group in this compound to an amine?

Catalytic hydrogenation with 10% Pd/C in ethanol under 1 atm H₂ for 16 hours reduces the nitro group to an amine, yielding methyl 3-amino-4-hydroxybenzoate (98% yield). The reaction is monitored by TLC (disappearance of the nitro compound spot) and confirmed via ¹H NMR (loss of aromatic nitro protons at δ 8.39) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., saponification vs. rearrangement) affect derivatization of this compound under basic conditions?

Attempts to induce rearrangement using DBU or NaH in THF/DMF at 60–110°C result in saponification of the ester to 4-hydroxy-3-nitrobenzoic acid instead of the desired product. This highlights the need for protecting groups (e.g., silylation of the hydroxyl) to prevent hydrolysis during base-sensitive reactions .

Q. What strategies optimize crystallinity for X-ray diffraction studies of this compound derivatives?

- Solvent Selection : Slow evaporation from DMSO/EtOH mixtures promotes single-crystal growth.

- Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) predicts dimer formation via O–H···O bonds, enhancing crystal stability .

- Refinement : SHELXL refines twinned or high-resolution data, resolving disorder in nitro or ester moieties .

Q. How can contradictions in reported melting points or spectral data be resolved?

Discrepancies (e.g., mp 76–77°C vs. 76–78°C) arise from solvent purity or heating rate variations. Cross-validation using DSC (Differential Scanning Calorimetry) and reproducibility tests under controlled conditions (e.g., N₂ atmosphere) standardize data. Conflicting NMR peaks are resolved by comparing solvent effects (CDCl₃ vs. DMSO-d₆) .

Q. What mechanistic insights explain the regioselectivity of nitration in this compound synthesis?

Nitration follows an electrophilic aromatic substitution mechanism. The hydroxyl group directs nitration to the ortho position due to resonance stabilization of the intermediate σ-complex. Steric effects from the methoxy group further favor the 3-nitro over the 5-nitro isomer .

Methodological Challenges and Solutions

Q. How can researchers mitigate side reactions during functional group interconversions (e.g., ester hydrolysis during amidation)?

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) ethers to protect the hydroxyl group before amidation.

- Mild Conditions : Employ coupling agents like EDC/HOBt in dichloromethane at 0°C to minimize ester cleavage .

Q. What analytical techniques validate the purity of this compound in multicomponent reactions?

- HPLC : Reverse-phase C18 column with UV detection at 254 nm (retention time ∼8.2 min).

- Mass Spectrometry : ESI-MS m/z 198.1 [M+H]⁺ confirms molecular ion integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.